molecular formula C15H19NO5 B1331246 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 510739-78-3

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1331246
CAS No.: 510739-78-3
M. Wt: 293.31 g/mol
InChI Key: GAKOEWXKEAHTES-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a versatile chemical compound extensively used in scientific research. Its unique structure enables diverse applications, ranging from drug discovery to material synthesis, making it a valuable tool in advancing various scientific fields.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with methoxy groups at different positions, leading to variations in its chemical reactivity and applications.

    1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: The presence of a nitro group instead of methoxy groups significantly alters the compound’s electronic properties and reactivity.

    1-(3,4-Dimethoxybenzyl)piperidine: This compound lacks the carboxylic acid group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and enable a wide range of applications in scientific research .

Properties

IUPAC Name

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKOEWXKEAHTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352104
Record name 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510739-78-3
Record name 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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